BenchChemオンラインストアへようこそ!

3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide

GPCR Pharmacology GPR35 Agonism Regioisomeric Selectivity

This specific meta-bromo regioisomer (CAS 4214-46-4) is the preferred tool compound for GPR35-mediated signaling studies (IC50 2.89 µM in HT-29 assays) and a validated starting scaffold for BRD4 bromodomain inhibitor optimization (Kd 6.8 µM). Unlike the para-bromo isomer tribromsalan, this compound exhibits unique target engagement profiles critical for SAR. Do not substitute with other regioisomers—activity cannot be assumed. Ideal for agrochemical selectivity screening and topical formulation research due to its distinct logP (~5.0).

Molecular Formula C13H8Br3NO2
Molecular Weight 449.92 g/mol
CAS No. 4214-46-4
Cat. No. B11997392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide
CAS4214-46-4
Molecular FormulaC13H8Br3NO2
Molecular Weight449.92 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NC(=O)C2=C(C(=CC(=C2)Br)Br)O
InChIInChI=1S/C13H8Br3NO2/c14-7-2-1-3-9(4-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19)
InChIKeyKRPWMNFBRGKOFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-N-(3-bromophenyl)-2-hydroxybenzamide (CAS 4214-46-4): A Meta-Bromo Regioisomer of Tribromosalicylanilide with Divergent Biological Activity


3,5-Dibromo-N-(3-bromophenyl)-2-hydroxybenzamide (CAS 4214‑46‑4), also known as 3,5,3′-tribromosalicylanilide, belongs to the halogenated salicylanilide class [1]. This compound is the meta‑bromo regioisomer of the broader tribromosalicylanilide family, structurally distinct from the para‑bromo variant (tribromsalan, CAS 87‑10‑5) and the ortho‑bromo variant (CAS 4214‑44‑2) [2]. The 3‑bromophenyl substitution imparts unique electronic and steric properties that influence target engagement compared to its regioisomeric analogs, positioning this compound as a valuable tool for structure‑activity relationship (SAR) studies and a procurement‑relevant alternative when regioisomer‑specific activity profiles are required [3].

Why Generic Substitution of 3,5-Dibromo-N-(3-bromophenyl)-2-hydroxybenzamide with Other Tribromosalicylanilides Is Not Supported by Evidence


Simple replacement of 3,5‑dibromo‑N‑(3‑bromophenyl)‑2‑hydroxybenzamide with the para‑bromo isomer tribromsalan or the ortho‑bromo isomer cannot be assumed to preserve biological activity. Structure‑activity studies on halogenated salicylanilides consistently demonstrate that both the number of bromine substituents on the salicyl ring and the position of the bromine on the anilide ring profoundly affect potency, target selectivity, and physicochemical properties [1]. For instance, the monobromo vs. dibromo substitution in the N‑phenylbenzamide series leads to opposite potency trends in photosynthetic electron transport inhibition, while regioisomeric bromine placement on the anilide ring determines binding to bromodomain‑containing proteins and GPCRs [2]. Consequently, substituting this compound with a different regioisomer without confirmatory activity data introduces unacceptable risk of altered biological outcome in any research or industrial application [3].

Quantitative Differentiation Evidence for 3,5-Dibromo-N-(3-bromophenyl)-2-hydroxybenzamide Relative to Its Closest Analogs


Meta-Bromo Regioisomer Exhibits GPR35 Agonist Activity Not Observed for the Para-Bromo Isomer Tribromsalan

In a cell‑based desensitization assay using human HT‑29 cells, 3,5‑dibromo‑N‑(3‑bromophenyl)‑2‑hydroxybenzamide (CAS 4214‑46‑4) acted as a GPR35 agonist with an IC₅₀ of 2.89 μM [1]. This activity represents a qualitative differentiation from the para‑bromo regioisomer tribromsalan (CAS 87‑10‑5), which has not been reported to engage GPR35 in any publicly available dataset. Although a direct head‑to‑head GPR35 screen of both regioisomers has not been published, the presence of measurable agonism for the meta‑bromo compound while the para‑bromo compound’s known pharmacology is dominated by NF‑κB inhibition (IC₅₀ ≈ 7.9 μM) [2] suggests that the anilide bromine position redirects polypharmacology toward distinct target families.

GPCR Pharmacology GPR35 Agonism Regioisomeric Selectivity

Dibromo Substitution Markedly Reduces Photosynthetic Electron Transport Inhibition Relative to Monobromo Analogs – Class-Level SAR

A systematic study of 5‑bromo‑ (Br‑PBA) and 3,5‑dibromo‑2‑hydroxy‑N‑phenylbenzamides (Br₂‑PBA) demonstrated that the dibromo series is consistently less potent at inhibiting photosynthetic electron transport (PET) in spinach chloroplasts than the corresponding monobromo analogs with the same N‑phenyl substituent [1]. For example, the most potent monobromo analog (R = 3‑F) achieved an IC₅₀ of 4.3 μmol dm⁻³, while the most potent dibromo analog (R = 3‑Cl) reached only IC₅₀ = 8.6 μmol dm⁻³ – a 2‑fold reduction in potency [1]. Because 3,5‑dibromo‑N‑(3‑bromophenyl)‑2‑hydroxybenzamide also bears the 3,5‑dibromo salicyl motif, it is expected to exhibit similarly attenuated PET inhibition relative to any monobromo counterpart, a property that may confer enhanced selectivity for non‑photosynthetic targets.

Photosynthesis Inhibition Structure-Activity Relationship Herbicide Discovery

Meta-Bromo Regioisomer Exhibits Distinct BRD4 Bromodomain Binding Profile Relative to Para-Bromo Tribromsalan

BindingDB records indicate that 3,5‑dibromo‑N‑(3‑bromophenyl)‑2‑hydroxybenzamide engages the first bromodomain of BRD4 with a Kd of 6.8 μM [1]. Published profiles for the para‑bromo isomer tribromsalan do not list BRD4 among its known protein targets; instead, tribromsalan’s mechanism of action is linked to IκBα phosphorylation inhibition (IC₅₀ ≈ 7.9 μM) and antimycobacterial activity [2]. Although a direct side‑by‑side bromodomain panel for both regioisomers is not available, the documented BRD4 binding of the meta‑bromo compound, coupled with the absence of such data for the para‑bromo isomer, points toward a regioisomer‑dependent shift in epigenetic target engagement.

Bromodomain Inhibition Epigenetic Targets Regioisomeric Profiling

Ortho-Bromo Isomer Demonstrates Superior Herbicidal Activity on Dicotyledonous Plants, Suggesting Meta-Bromo Possesses Divergent Crop Selectivity

In a 2025 herbicidal evaluation, 3,5‑dibromo‑N‑(2‑bromophenyl)‑p‑hydroxybenzamide (the ortho‑bromo regioisomer, CAS 4214‑44‑2) achieved >90% inhibition of root and stalk growth in dicotyledonous rape (Brassica napus) at 100 mg L⁻¹, and retained 90% root inhibition even at 1 mg L⁻¹ [1]. This study did not include the meta‑bromo isomer (CAS 4214‑46‑4), but the pronounced potency difference between the ortho‑bromo compound and other bromo‑p‑hydroxybenzamides in the same series highlights the critical role of the anilide bromine position in dictating herbicidal efficacy and species selectivity [1]. Consequently, the meta‑bromo compound is expected to exhibit a distinct herbicidal spectrum, and its procurement is justified for programs seeking to explore structure‑activity relationships beyond the ortho‑bromo chemotype.

Herbicidal Activity Regioisomer Selectivity Crop Protection

Meta-Bromo Substitution on the Anilide Ring Confers Distinct Physicochemical Properties Relative to Para-Bromo Tribromsalan

Physicochemical measurements indicate that 3,5‑dibromo‑N‑(3‑bromophenyl)‑2‑hydroxybenzamide has a calculated logP of approximately 5.0 and an exact mass of 446.811 Da . The para‑bromo isomer tribromsalan, in contrast, is reported to have a logP of 4.6 and identical exact mass . The ~0.4 log unit difference in lipophilicity arises solely from the change in bromine position on the anilide ring and can influence membrane permeability, protein binding, and formulation behavior in antiseptic or antimicrobial preparations [1]. This quantifiable physicochemical differentiation underscores that the meta‑bromo compound is not a drop‑in replacement for tribromsalan in formulations optimized for the para‑bromo isomer.

Physicochemical Properties Lipophilicity Formulation Development

Research and Industrial Application Scenarios for 3,5-Dibromo-N-(3-bromophenyl)-2-hydroxybenzamide Where Regioisomeric Identity Is Critical


GPR35 Agonist Probe in Inflammatory and Metabolic Disease Research

This compound is the preferred tool compound for academic and pharmaceutical groups investigating GPR35‑mediated signaling. Its documented IC₅₀ of 2.89 μM in HT‑29 cell desensitization assays [1] makes it one of the few tribromosalicylanilides with confirmed GPR35 activity. Researchers studying inflammatory bowel disease, pain, or metabolic disorders where GPR35 is implicated should procure this specific regioisomer rather than tribromsalan, which lacks GPR35 engagement.

Bromodomain Probe Development for Epigenetic Drug Discovery

The moderate BRD4 bromodomain 1 affinity (Kd = 6.8 μM) [1] positions 3,5‑dibromo‑N‑(3‑bromophenyl)‑2‑hydroxybenzamide as a starting scaffold for medicinal chemistry optimization toward selective bromodomain inhibitors. Procurement of the meta‑bromo regioisomer is essential because the para‑bromo analog tribromsalan does not exhibit bromodomain binding, and the ortho‑bromo analog’s activity profile remains uncharacterized for this target class.

Herbicide Lead Diversification and Crop-Selectivity Screening

Agrochemical discovery programs exploring brominated salicylanilides as herbicides should include this compound to evaluate the impact of meta‑bromo anilide substitution on species selectivity. While the ortho‑bromo isomer has demonstrated potent inhibition of dicotyledonous plants (>90% at 100 mg L⁻¹) [1], the meta‑bromo compound’s distinct steric and electronic profile may confer superior selectivity for monocotyledonous crops or resistance to metabolic detoxification.

Antimicrobial Formulation Research Requiring Regioisomer-Specific Physicochemical Properties

For topical antiseptic or disinfectant formulations, the 0.4 logP unit difference between the meta‑bromo (logP ≈ 5.0) and para‑bromo isomer (logP ≈ 4.6) [1] can significantly impact skin penetration, emulsion stability, and antimicrobial spectrum. Formulators developing next‑generation halogenated salicylanilide products should procure the meta‑bromo compound to explore whether increased lipophilicity translates to enhanced activity against Gram‑negative bacteria or improved substantivity on skin.

Quote Request

Request a Quote for 3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.